ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
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Overview
Description
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the esterification of 2-[(2-oxo-2H-chromen-7-yl)oxy]acetic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 4-Methyl-6-nitro-2-oxo-2H-chromen-7yl-2-(4-(4-fluorophenyl)-6-4-propylphenyl-2H-1,3-thiazin-2-yl-amino)acetate
- 7-Methoxy-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)amino]methyl}-2H-chromen-2-one
Uniqueness
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate stands out due to its unique combination of the coumarin and phenylacetate moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(2-oxochromen-7-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-19(21)18(14-6-4-3-5-7-14)23-15-10-8-13-9-11-17(20)24-16(13)12-15/h3-12,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWHGJLXBJKRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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